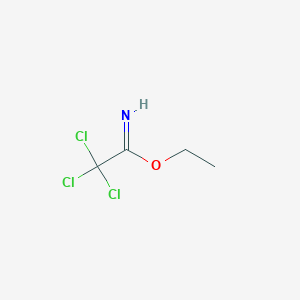
Ethyl 2,2,2-trichloroacetimidate
Descripción general
Descripción
Ethyl 2,2,2-trichloroacetimidate is an organic compound with the linear formula CCl3C(=NH)OC2H5 . It is used in chemical synthesis studies .
Synthesis Analysis
Ethyl 2,2,2-trichloroacetimidate can be synthesized from 2-trimethylsilylethanol . This imidate is an effective reagent for the formation of 2-trimethylsilylethyl esters without the need for an exogenous promoter or catalyst, as the carboxylic acid substrate is acidic enough to promote ester formation without an additive .Molecular Structure Analysis
The molecular structure of Ethyl 2,2,2-trichloroacetimidate consists of a carbon atom double-bonded to a nitrogen atom and single-bonded to a carbon atom, which is in turn bonded to three chlorine atoms and an ethoxy group .Chemical Reactions Analysis
Trichloroacetimidates, such as Ethyl 2,2,2-trichloroacetimidate, are commonly employed as alcohol alkylation reagents, particularly when existing functionality is not acid sensitive . They have been used in the synthesis of various compounds, including the formation of 2-trimethylsilylethyl esters .Physical And Chemical Properties Analysis
Ethyl 2,2,2-trichloroacetimidate is a liquid at room temperature. It has a refractive index of 1.469, a boiling point of 74-75°C at 39 mmHg, a melting point of -15°C, and a density of 1.331 g/mL at 25°C .Aplicaciones Científicas De Investigación
Ester Formation and Protective Group Application
Ethyl 2,2,2-trichloroacetimidate plays a significant role in the synthesis of esters and as a protective group for alcohols. It is used in the formation of 2-trimethylsilylethyl esters without requiring an exogenous promoter or catalyst. The acidic nature of the carboxylic acid substrate promotes ester formation efficiently. This feature is particularly beneficial in the context of substrates with sensitive functional groups that are prone to decomposition under strong acidic or basic conditions. Studies have shown the involvement of a β-silyl carbocation intermediate in these transformations, highlighting the chemical reactivity and utility of ethyl 2,2,2-trichloroacetimidate in organic synthesis (Lin et al., 2021).
Synthesis of Diphenylmethyl Esters
Ethyl 2,2,2-trichloroacetimidate is also effective for protecting carboxylic acids as their corresponding diphenylmethyl esters. These esterifications proceed rapidly without needing an added catalyst or promoter. The method is compatible with a variety of carboxylic acid substrates, including those with acid- or base-sensitive functionalities. This versatility underscores the importance of ethyl 2,2,2-trichloroacetimidate in the synthesis of complex organic molecules (Adhikari et al., 2013).
Conversion of Carbamates
The conversion of O-2-(trimethylsilyl) ethyl carbamates and O-tert-butyl carbamates into corresponding O-benzyl carbamates using benzyl trichloroacetimidate is another notable application. This process demonstrates moderate yields and is compatible with various functional groups, including ester, amide, and silyl ether functionalities, emphasizing its synthetic utility (Barrett & Pilipauskas, 1990).
Safety And Hazards
Ethyl 2,2,2-trichloroacetimidate is considered hazardous. It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
ethyl 2,2,2-trichloroethanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl3NO/c1-2-9-3(8)4(5,6)7/h8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSSZRPXOBWRQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408547 | |
| Record name | Ethyl 2,2,2-trichloroacetimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2,2-trichloroacetimidate | |
CAS RN |
23213-96-9 | |
| Record name | Ethyl 2,2,2-trichloroacetimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2,2,2-trichloroacetimidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




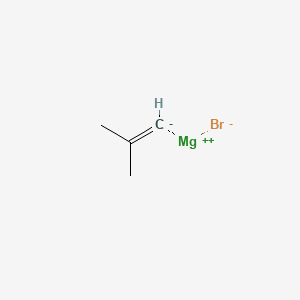
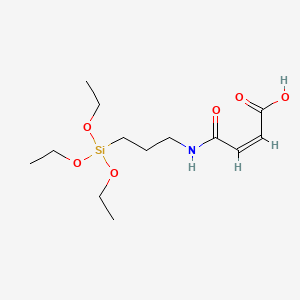





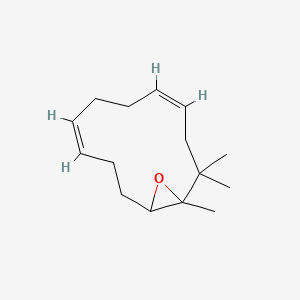
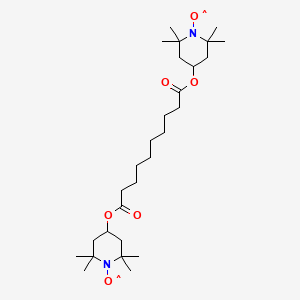
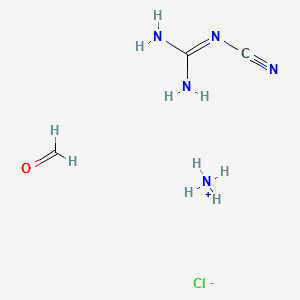
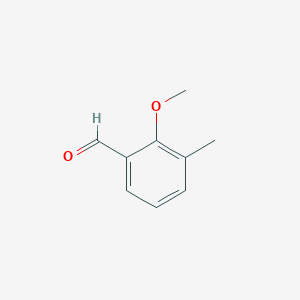
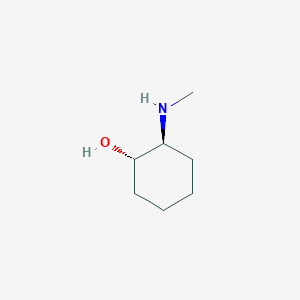
![N'-anilino-N-[4-[4-[[(Z)-N-anilino-C-phenylcarbonimidoyl]diazenyl]phenyl]phenyl]iminobenzenecarboximidamide](/img/structure/B1587885.png)